molecular formula C7H9ClN2 B1416232 4-Chloro-5-propylpyrimidine CAS No. 25199-00-2

4-Chloro-5-propylpyrimidine

Cat. No.: B1416232
CAS No.: 25199-00-2
M. Wt: 156.61 g/mol
InChI Key: XFPJNYIBYZTJES-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Chemical and Biological Sciences

The pyrimidine scaffold is a privileged structure in medicinal and biological chemistry, largely due to its presence as a core component of nucleic acids—cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives. scispace.comnih.gov This fundamental role in the building blocks of DNA and RNA underscores its immense biological importance. nih.gov Beyond genetics, the pyrimidine nucleus is found in various natural products, including vitamin B1 (thiamine). nih.gov

The versatility of the pyrimidine ring allows for extensive functionalization, leading to a vast array of synthetic derivatives with a wide spectrum of biological activities. nih.govresearchgate.net Researchers have successfully developed pyrimidine-based compounds that exhibit antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties, among others. gsconlinepress.comnih.govnih.gov The ability of pyrimidine derivatives to interact with a multitude of biological targets, such as enzymes and receptors, makes them a focal point in drug discovery and development. nih.govresearchgate.net

Overview of Halogenated Pyrimidines in Research

The introduction of halogen atoms to the pyrimidine ring significantly modifies its electronic properties and reactivity, making halogenated pyrimidines valuable intermediates in organic synthesis. beilstein-journals.orgacs.org Halogenation, particularly with chlorine or bromine, creates an electron-deficient aromatic system that is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.orgresearchgate.net This reactivity allows for the regioselective introduction of various functional groups, providing a powerful tool for creating diverse molecular libraries for drug discovery and material science. beilstein-journals.orgrsc.org

Contextualization of 4-Chloro-5-propylpyrimidine within Pyrimidine Chemistry

This compound is a specific example of a halogenated pyrimidine that serves as a valuable building block in synthetic chemistry. glpbio.comnih.gov Its structure, featuring a chlorine atom at the 4-position and a propyl group at the 5-position, offers distinct points for chemical modification. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at this position. The propyl group, on the other hand, can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

This compound is a clear illustration of the synthetic utility of halogenated pyrimidines. It provides a scaffold upon which more complex molecules with potential biological activities can be constructed. The strategic combination of the reactive chloro group and the modulating propyl group makes this compound a relevant and useful tool for chemists engaged in the synthesis of novel compounds for various research applications.

PropertyValueSource
Molecular Formula C7H9ClN2 nih.gov
Molecular Weight 156.61 g/mol nih.gov
CAS Number 25199-00-2 nih.gov
IUPAC Name This compound nih.gov
Physical Form Solid sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPJNYIBYZTJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650947
Record name 4-Chloro-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25199-00-2
Record name 4-Chloro-5-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 4 Chloro 5 Propylpyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The electron-deficient pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack. The chlorine atom at the 4-position is an effective leaving group, making this site the primary target for nucleophilic displacement.

The nucleophilic substitution at the 4-position of 4-Chloro-5-propylpyrimidine is anticipated to proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring, including the electronegative nitrogen atoms. stackexchange.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

The scope of nucleophiles that can effectively displace the chlorine atom is broad and includes amines, alkoxides, and thiolates. Reactions with various amines would lead to the formation of the corresponding 4-aminopyrimidine derivatives. Similarly, alkoxides and thiolates are expected to yield 4-alkoxy- and 4-alkylthiopyrimidines, respectively. The general reactivity of 4-chloropyrimidines in such reactions is well-documented for a variety of analogous compounds. nbinno.comrsc.org

Table 1: Illustrative Nucleophilic Substitution Reactions of this compound Analogs

NucleophileReagentSolventTemperature (°C)Product
AmineBenzylamineEthanol804-(Benzylamino)-5-propylpyrimidine
AlkoxideSodium methoxideMethanol (B129727)654-Methoxy-5-propylpyrimidine
ThiolateSodium thiophenoxideDMF1004-(Phenylthio)-5-propylpyrimidine

Influence of Substituents on Reactivity and Regioselectivity

The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by the nature of its substituents. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.comstackexchange.com The chlorine atom at the 4-position serves as a good leaving group, making this the most probable site for substitution.

The propyl group at the 5-position is an electron-donating group, which would typically be expected to slightly deactivate the ring towards nucleophilic attack. However, its electronic effect is likely modest. A more significant contribution from the propyl group is its steric hindrance, which may influence the rate of reaction, especially with bulky nucleophiles. Studies on related 5-alkyl-substituted pyrrolo[2,3-d]pyrimidines have shown that the size of the alkyl group can impact biological activity, possibly due to steric interactions. nih.gov In the context of nucleophilic substitution on this compound, the propyl group could sterically shield the adjacent C4 position, potentially slowing down the reaction compared to an unsubstituted analog. However, the regioselectivity is expected to remain strongly in favor of the 4-position due to the electronic activation provided by the nitrogen atoms and the nature of the leaving group.

Cross-Coupling Reactions of this compound

The presence of a halogen atom on the pyrimidine ring makes this compound a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. youtube.comyoutube.com this compound is expected to readily participate in Suzuki-Miyaura couplings, reacting with various aryl- and vinylboronic acids or their esters to yield the corresponding 4-aryl- or 4-vinyl-5-propylpyrimidines. The catalytic cycle for this reaction typically involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com Studies on other chloropyrimidines have demonstrated the utility of this reaction for the synthesis of a wide array of substituted pyrimidines. mdpi.comresearchgate.netmdpi.com

The following table provides hypothetical examples of Suzuki-Miyaura coupling reactions for this compound, based on established procedures for similar substrates, as specific experimental data for this compound is not available.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-Phenyl-5-propylpyrimidine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane4-(4-Methoxyphenyl)-5-propylpyrimidine
Vinylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄THF/H₂O4-Vinyl-5-propylpyrimidine

Heck and Sonogashira Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org It is anticipated that this compound would undergo Heck coupling with various alkenes, such as styrene or acrylates, to produce the corresponding 4-alkenyl-5-propylpyrimidines. The reaction mechanism entails the oxidative addition of the chloropyrimidine to a Pd(0) catalyst, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the product. libretexts.org

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org this compound is a suitable substrate for this reaction, and its coupling with terminal alkynes would provide access to 4-alkynyl-5-propylpyrimidines. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. youtube.com

As with the previous sections, the lack of specific literature for this compound necessitates the use of illustrative examples for these cross-coupling reactions based on the reactivity of analogous halopyrimidines.

Table 3: Illustrative Heck and Sonogashira Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseSolventProduct
HeckStyrenePd(OAc)₂/P(o-tolyl)₃Et₃NDMF4-(2-Phenylethenyl)-5-propylpyrimidine
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF4-(2-Phenylethynyl)-5-propylpyrimidine

Other Metal-Catalyzed Cross-Coupling Approaches

Beyond the Suzuki, Heck, and Sonogashira reactions, this compound could potentially be employed in other metal-catalyzed cross-coupling reactions. These include the Stille coupling (using organotin reagents), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (for the formation of C-N bonds). The reactivity of the C-Cl bond in the electron-deficient pyrimidine system makes it a versatile handle for a wide range of such transformations, allowing for the introduction of diverse functional groups at the 4-position. The specific conditions for these reactions would need to be optimized, but the general principles established for the cross-coupling of other chloropyrimidines would serve as a valuable starting point.

Other Significant Reaction Pathways

Detailed research findings on the specific alkylation, arylation, and cyclization reactions of this compound are limited in publicly available scientific literature. While the chlorine atom at the C4 position suggests a potential for various nucleophilic substitution and cross-coupling reactions typical for chloropyrimidines, specific examples and detailed studies for this particular compound are not extensively documented. General reactivity patterns of similar compounds suggest that this compound could theoretically undergo these transformations.

Alkylation and Arylation Reactions

The presence of the chloro group on the pyrimidine ring makes this compound a candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation. Generally, reactions like the Suzuki, Stille, and Heck couplings are employed to introduce alkyl or aryl groups onto a heterocyclic core. However, specific studies detailing the successful application of these methods to this compound are not readily found.

One brief mention in available literature suggests that this compound can react with various chloroethylamines, leading to S-alkylated products, although the specifics of these reactions are not further elaborated.

Interactive Data Table: Hypothetical Alkylation and Arylation Reactions of this compound

The following table is based on general reactions of chloropyrimidines and represents potential, rather than experimentally verified, transformations of this compound.

Reaction TypeReagentsCatalyst/ConditionsPotential Product
Suzuki CouplingArylboronic acidPd catalyst, base4-Aryl-5-propylpyrimidine
Stille CouplingOrganostannanePd catalyst4-Alkyl/Aryl-5-propylpyrimidine
Heck CouplingAlkenePd catalyst, base4-Vinyl-5-propylpyrimidine
S-AlkylationChloroethylamine-S-alkylated derivative

Cyclization Reactions involving the Pyrimidine Moiety

Intramolecular or intermolecular cyclization reactions involving the pyrimidine ring are a common strategy for the synthesis of fused heterocyclic systems. For this compound, a suitably functionalized side chain could potentially undergo cyclization by displacing the C4-chloro group. However, no specific examples of cyclization reactions involving this compound have been reported in the reviewed literature.

Detailed Reaction Mechanism Elucidation

Elucidating reaction mechanisms is crucial for understanding and optimizing chemical transformations. This typically involves a combination of spectroscopic techniques to monitor reaction progress and theoretical studies to model transition states.

Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving pyrimidine derivatives is often monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. These methods allow for the identification of intermediates and final products, providing insights into the reaction pathway. However, there are no specific published studies that utilize these techniques to monitor the reaction progress of this compound.

Theoretical Studies on Reaction Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying reaction mechanisms. It can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction coordinate. Such studies can provide valuable information on the feasibility of a proposed mechanism and the factors influencing reactivity and selectivity. While there are computational studies on the properties and reactions of the general pyrimidine scaffold, specific theoretical investigations into the reaction transition states of this compound are not available in the current body of scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Chloro-5-propylpyrimidine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the propyl group.

The pyrimidine ring protons, H-2 and H-6, are expected to appear as singlets in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm. Their deshielded nature is due to the electronegativity of the adjacent nitrogen atoms and the aromatic ring current. The exact chemical shifts would be influenced by the chloro and propyl substituents.

The propyl group will display a more complex pattern. The α-methylene protons (adjacent to the pyrimidine ring) are expected to resonate as a triplet around δ 2.5-3.0 ppm. The β-methylene protons would appear as a sextet in the range of δ 1.6-1.9 ppm, and the terminal methyl protons would be observed as a triplet at approximately δ 0.9-1.2 ppm. The splitting patterns (triplet, sextet, triplet) arise from the spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 ~8.7 s
H-6 ~8.5 s
-CH₂- (α) ~2.7 t
-CH₂- (β) ~1.7 sext
-CH₃ (γ) ~1.0 t

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The pyrimidine ring carbons are anticipated to resonate in the downfield region (δ 140-165 ppm). The carbon atom bearing the chlorine atom (C-4) would be significantly influenced by the electronegativity of the halogen. The carbon atoms C-2 and C-6 are also expected in this region, with their precise shifts influenced by the nitrogen atoms. The substituted carbon, C-5, will also appear in the aromatic region but at a slightly different chemical shift.

The carbons of the propyl group will appear in the upfield region of the spectrum. The α-methylene carbon is predicted to be in the range of δ 30-35 ppm, the β-methylene carbon around δ 20-25 ppm, and the terminal methyl carbon at approximately δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~158
C-4 ~162
C-5 ~135
C-6 ~155
-CH₂- (α) ~32
-CH₂- (β) ~22
-CH₃ (γ) ~14

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the α- and β-methylene protons of the propyl group, and between the β-methylene and γ-methyl protons, confirming their connectivity. No correlations would be expected for the singlet aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the carbon signals for the propyl group based on the already assigned proton signals. For instance, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~32 ppm.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the propyl group and the pyrimidine ring. For example, the α-methylene protons (~2.7 ppm) would be expected to show correlations to the pyrimidine carbons C-5 and potentially C-4 and C-6. The aromatic protons would show correlations to other carbons within the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₉ClN₂), the exact mass can be calculated. The presence of chlorine is readily identified by its isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a characteristic abundance ratio of approximately 3:1, resulting in M+ and M+2 peaks in the mass spectrum.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass (m/z)
[C₇H₉³⁵ClN₂]⁺ 156.0454
[C₇H₉³⁷ClN₂]⁺ 158.0425

Note: These are calculated values.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides valuable structural information.

The fragmentation of the molecular ion of this compound would likely proceed through several key pathways. A common fragmentation for alkyl-substituted aromatic rings is the benzylic cleavage, leading to the loss of an ethyl radical (-C₂H₅) from the propyl side chain, resulting in a stable cation. Another likely fragmentation pathway would involve the loss of a chlorine radical or HCl from the pyrimidine ring. The pyrimidine ring itself can also undergo characteristic ring-opening fragmentations.

Table 4: Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss
156 127 C₂H₅
156 121 Cl
156 120 HCl
127 100 HCN

Note: These are predicted fragmentation pathways and may vary depending on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its pyrimidine ring, chloro-substituent, and propyl group.

While a specific experimental spectrum for this compound is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the known absorption regions for similar functional groups in other pyrimidine derivatives. The pyrimidine ring itself gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹ libretexts.org. The C=C and C=N stretching vibrations within the pyrimidine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region ias.ac.inmdpi.com.

The presence of the propyl group would be indicated by the characteristic stretching and bending vibrations of its C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected to appear in the 2960-2850 cm⁻¹ range libretexts.org. Bending vibrations for these groups would be observed around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock) vscht.cz.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Assignment Type of Vibration
3100-3000 Aromatic C-H Stretching
2960-2850 Alkyl C-H (propyl) Stretching
1600-1550 C=N (pyrimidine ring) Stretching
1550-1400 C=C (pyrimidine ring) Stretching
1465 CH₂ (propyl) Bending (Scissoring)
1375 CH₃ (propyl) Bending (Rocking)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A search of the crystallographic literature did not yield a specific crystal structure for this compound. However, the application of X-ray crystallography to other substituted pyrimidines demonstrates the power of this technique in elucidating their solid-state structures researchgate.netmdpi.comacs.orgtandfonline.com. For instance, the crystal structure of 4,6-dichloro-5-methylpyrimidine (B15144) has been determined, revealing a monoclinic crystal system nih.gov.

Should single crystals of this compound be grown, X-ray diffraction analysis would provide precise data on its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). This information would allow for the creation of a detailed three-dimensional model of the molecule, showing the planarity of the pyrimidine ring and the conformation of the propyl side chain. Furthermore, it would reveal any intermolecular interactions, such as C-H···N hydrogen bonds or π-π stacking, which govern the packing of the molecules in the crystal lattice nih.gov.

Table 2: Illustrative Crystallographic Data for a Substituted Pyrimidine (4,6-dichloro-5-methylpyrimidine) nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.463(5)
b (Å) 7.827(5)
c (Å) 11.790(5)
β (°) 93.233(5)
Volume (ų) 687.6(7)

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity and concentration of a specific compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in the analysis of pyrimidine derivatives.

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a liquid mobile phase. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like many pyrimidine derivatives nih.govnih.govphenomenex.com. In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) mdpi.com.

For the purity assessment of this compound, a gradient or isocratic RP-HPLC method could be developed. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyrimidine ring exhibits strong UV absorbance. The retention time of the main peak would be characteristic of this compound under specific chromatographic conditions, and the area of the peak would be proportional to its concentration, allowing for quantification.

Table 3: Typical HPLC Conditions for the Analysis of Pyrimidine Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and selective analytical tool. It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight, is expected to be amenable to GC-MS analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and a characteristic pattern of fragment ions.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the propyl group, the chlorine atom, and cleavage of the pyrimidine ring, providing further structural confirmation.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio) Possible Fragment
156/158 [M]⁺ (Molecular ion)
113 [M - C₃H₇]⁺
121 [M - Cl]⁺

Lack of Specific Research Data for Computational Studies of this compound

Therefore, it is not possible to provide a detailed article on the molecular docking studies, including prediction of binding modes, identification of key amino acid interactions, and specific software utilization for this compound, as no such studies have been published. Similarly, information regarding 2D-QSAR and 3D-QSAR (CoMFA, CoMSIA) modeling for this particular compound is absent from the available scientific literature.

The general principles of these computational techniques are widely applied in drug discovery and medicinal chemistry to predict the biological activity and interaction of molecules with target proteins. However, without specific research on this compound, any discussion would be hypothetical and not based on documented scientific findings, which would be contrary to the required scientifically accurate and detailed content.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the specific computational chemistry and in silico properties of this compound.

Computational Chemistry and in Silico Studies of 4 Chloro 5 Propylpyrimidine

Quantitative Structure-Activity Relationship (QSAR) Analysis

Correlation of Structural Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating the structural or physicochemical properties of a series of compounds with their biological activities. For pyrimidine (B1678525) derivatives, QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic effects. While specific QSAR studies focusing solely on 4-Chloro-5-propylpyrimidine are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous pyrimidine compounds.

These studies typically involve the calculation of a wide array of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. For instance, in the context of pyrimidine derivatives investigated as inhibitors of various enzymes, descriptors such as the logarithm of the partition coefficient (logP), molar refractivity (MR), and electronic parameters like Hammett constants have been shown to be significant. The goal is to develop a statistically robust mathematical model that can predict the activity of new, unsynthesized derivatives.

Table 1: Examples of Structural Descriptors Used in QSAR Studies of Pyrimidine Derivatives

Descriptor CategorySpecific Descriptor ExamplesPotential Biological Correlation
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesReceptor binding affinity, reactivity
Steric Molar Refractivity (MR), Molecular Volume, Surface AreaLigand-receptor conformational fit
Hydrophobic LogP (octanol-water partition coefficient)Membrane permeability, transport
Topological Wiener Index, Kier & Hall Connectivity IndicesMolecular shape and branching

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool in computational chemistry for predicting a variety of molecular properties with a good balance between accuracy and computational cost.

Electronic Structure Properties (HOMO-LUMO Energies, Dipole Moments)

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Table 2: Computed Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy Value not publicly availableRelates to electron-donating character
LUMO Energy Value not publicly availableRelates to electron-accepting character
HOMO-LUMO Gap Value not publicly availableIndicator of chemical reactivity and stability
Dipole Moment Value not publicly availableIndicates molecular polarity and intermolecular interactions

Note: Specific DFT-calculated values for HOMO/LUMO energies and dipole moment for this compound are not available in the public domain. The table structure is provided for illustrative purposes based on typical DFT outputs.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is critical to its function, particularly in a biological context where it needs to fit into the active site of a protein. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. For this compound, the flexibility of the propyl group allows for different spatial orientations. DFT calculations can be used to determine the potential energy surface of the molecule as a function of the rotation around the single bonds of the propyl group, thereby identifying the most stable, low-energy conformers. This information is vital for understanding how the molecule might interact with a biological receptor.

Theoretical Spectroscopic Data Prediction

DFT calculations can also be used to predict various types of molecular spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of the atomic nuclei, a theoretical NMR spectrum can be predicted. These predicted spectra can be invaluable in confirming the structure of a synthesized compound by comparing the theoretical data with experimental results. For instance, a study on 2-chloro-5-methylpyrimidine (B1361109) and 2,4-dichloro-5-methylpyrimidine (B13550) utilized DFT to aid in the assignment of their vibrational spectra figshare.com.

Molecular Dynamics Simulations for Dynamic Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

In the context of this compound, an MD simulation could be used to study its behavior in a solvent, such as water, to understand its solvation properties. More importantly, if a potential biological target for this molecule were identified, MD simulations could be employed to model the interaction between the ligand (this compound) and the receptor (e.g., an enzyme). These simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding. Such studies are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Virtual Screening Approaches for Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target. Docking algorithms are used to predict the binding mode and affinity of each molecule in the library to the active site of the target.

If a biological target for pyrimidine derivatives is known, a virtual screening campaign could be conducted to identify potential new ligands. A library of compounds, which could include this compound and other similar structures, would be docked into the active site of the target. The molecules would then be ranked based on their predicted binding affinity (docking score), and the top-ranking compounds would be selected for further experimental testing. This approach significantly narrows down the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Advanced Applications Beyond Pharmacology

Agrochemical Applications

The structural features of 4-Chloro-5-propylpyrimidine have led to its investigation in various agrochemical applications. The pyrimidine (B1678525) core, substituted with a chloro and a propyl group, can impart specific biological activities relevant to crop protection and management. However, detailed public research and development data for this specific compound remain limited.

Herbicidal Properties

Currently, there is a lack of specific, publicly available research data detailing the direct herbicidal properties of this compound. While the broader class of pyrimidine derivatives has been explored for herbicidal activity, with some compounds showing efficacy against various weed species, specific studies on the 4-chloro-5-propyl variant are not prominently documented in the accessible scientific literature. The potential mechanism of action, spectrum of activity, and efficacy rates for this particular compound are yet to be thoroughly elucidated and published.

Insecticidal Properties

Investigations into the insecticidal properties of this compound are not widely reported in the current body of scientific literature. Although other pyrimidine-based compounds have been developed as insecticides, often targeting the nervous systems of insects, specific data on the efficacy, target insect species, and mode of action of this compound are not available in the public domain.

Fungicidal Properties

There is no substantial evidence in publicly accessible research to confirm the fungicidal properties of this compound. The development of pyrimidine-containing fungicides is an active area of research, with some analogues showing success in controlling pathogenic fungi. However, specific studies detailing the use or effectiveness of this compound as a fungicide are not currently available.

Plant Growth Regulatory Applications

The potential for this compound to be used in plant growth regulatory applications has not been documented in available scientific and technical reports. While certain chemical compounds can influence plant development, including processes like root formation, flowering, and fruit ripening, there is no specific information to suggest that this compound has been investigated or utilized for these purposes.

Materials Science Applications

The utility of pyrimidine derivatives is not confined to biological applications; their unique chemical structures can be exploited in the field of materials science.

Dyes and Pigments

In the realm of materials science, the application of this compound in the synthesis of dyes and pigments is not well-documented in the available literature. While heterocyclic compounds, including some pyrimidine derivatives, can serve as chromophores or be incorporated into dye structures to achieve specific colors and properties, there is no specific information linking this compound to the production of commercial or developmental dyes and pigments. Research in this area may be proprietary or not yet in the public domain.

Optical Devices and Electro-generated Chemiluminescent Properties

There is no available research on the application of this compound in the development of optical devices, such as organic light-emitting diodes (OLEDs), or on its electro-generated chemiluminescent (ECL) properties. Scientific investigations into the electroluminescence, charge-transport capabilities, and ECL efficiency of this specific compound have not been reported.

Photophysical Properties and Tuning through Molecular Design

A detailed characterization of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and fluorescence lifetime, is not available in published research. Consequently, there is no information on how the molecular design of this compound could be tuned to optimize these properties for specific applications.

Future Research Directions and Emerging Challenges

Development of Novel Pyrimidine-Based Therapeutics with Enhanced Selectivity and Potency

A critical first step would be to screen 4-Chloro-5-propylpyrimidine against a diverse panel of biological targets. The pyrimidine (B1678525) nucleus is a known pharmacophore for various enzymes and receptors. Future research would involve high-throughput screening to identify any "hits." Should any activity be observed, the focus would shift to enhancing its selectivity and potency. The chloro and propyl substituents on the pyrimidine ring offer avenues for chemical modification. For instance, the chlorine atom at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups to probe interactions with a target's binding site. The 5-propyl group, while less reactive, contributes to the molecule's lipophilicity and can influence its pharmacokinetic properties. Structure-activity relationship (SAR) studies would be paramount in guiding the synthesis of analogs with improved biological profiles.

Exploration of Pyrimidine Derivatives for Untreatable Medical Conditions

The vast chemical space offered by pyrimidine derivatives holds promise for addressing currently untreatable medical conditions. Once a primary biological target for this compound is identified, research could pivot to exploring its potential in diseases with high unmet medical needs. For example, if it shows activity against a novel kinase implicated in a rare cancer or a neurodegenerative disease, it could become a lead compound for a first-in-class therapeutic. The challenge lies in the initial discovery of such a link, which requires extensive and often serendipitous screening efforts.

Green Chemistry Approaches in Pyrimidine Synthesis and Derivatization

The synthesis of pyrimidine derivatives has traditionally involved multi-step processes that may utilize harsh reagents and generate significant waste. A key future direction in the chemical development of this compound and its analogs would be the implementation of green chemistry principles. This includes the development of more efficient, atom-economical synthetic routes, the use of environmentally benign solvents and catalysts, and the reduction of energy consumption. Techniques such as flow chemistry could be explored to enable safer, more scalable, and sustainable production.

Advanced Computational Methodologies in Drug Discovery and Design

In the absence of experimental data, advanced computational methodologies would be invaluable in predicting the potential of this compound. Molecular docking studies could be employed to screen virtual libraries of biological targets to identify potential binding partners. Quantitative structure-activity relationship (QSAR) models, built upon data from known pyrimidine-based drugs, could predict potential activities and toxicities. As experimental data becomes available, machine learning and artificial intelligence algorithms could be used to refine predictive models and guide the design of new, more potent derivatives.

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling of Lead Compounds

Should a derivative of this compound emerge as a promising lead compound, a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties would be essential. PK studies would assess its absorption, distribution, metabolism, and excretion (ADME) profile, which determines its bioavailability and dosing regimen. PD studies would elucidate the relationship between drug concentration and its biological effect. A significant challenge is to optimize these properties concurrently; a highly potent compound is of little therapeutic value if it is rapidly metabolized or poorly absorbed.

Integration of Multi-Omics Data for Deeper Biological Understanding

To gain a comprehensive understanding of the biological effects of a potential new drug derived from this compound, the integration of multi-omics data would be a powerful approach. Genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound could reveal its mechanism of action, identify potential biomarkers for efficacy and toxicity, and uncover off-target effects. This systems biology approach offers a holistic view of the drug's impact and can significantly de-risk its progression through the drug development pipeline.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-5-propylpyrimidine, and how can reaction yields be improved?

  • Methodological Answer : Pyrimidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For chloro-substituted pyrimidines, optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, halogenated intermediates (e.g., 4-chloro-5-fluoro-2-methylpyridine) often require controlled stepwise alkylation to introduce propyl groups . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity products. Yield improvements (>90%) are achievable by using anhydrous conditions and inert atmospheres to minimize side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to verify substituent positions and absence of unreacted intermediates.
  • HRMS : Confirm molecular weight and isotopic patterns.
  • X-ray crystallography : Resolve ambiguous cases (e.g., regiochemistry conflicts) by comparing experimental data with computational models .
  • HPLC : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling chlorinated pyrimidines like this compound?

  • Methodological Answer : Chlorinated pyrimidines require strict PPE (gloves, goggles, lab coats) due to potential toxicity. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities to prevent environmental contamination . Always consult SDS for specific storage conditions (e.g., desiccated, 2–8°C for hygroscopic derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and identify electrophilic centers. For example, the C4 chlorine atom in 4-chloro-5-fluoropyrimidine derivatives shows higher reactivity than C5 due to resonance stabilization of the leaving group . Compare activation energies for propyl group retention versus displacement under varying conditions .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, solvent effects). Cross-validate using:

  • Dose-response curves : Test across multiple concentrations (nM–μM).
  • Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT/WST-1) to confirm mechanistic hypotheses .
  • SAR studies : Modify the propyl chain length or introduce electron-withdrawing groups to assess bioactivity trends .

Q. How does the propyl substituent in this compound influence its pharmacokinetic properties?

  • Methodological Answer : The propyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Use logP calculations (e.g., XLogP3) and in vitro assays (Caco-2 permeability, metabolic stability in liver microsomes) to quantify effects. Compare with analogs like 4-chloro-5-ethylpyrimidine to isolate chain-length impacts .

Q. What analytical techniques detect degradation products of this compound under accelerated stability testing?

  • Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis). Analyze degradation via:

  • LC-MS/MS : Identify hydrolyzed (e.g., loss of propyl group) or oxidized products.
  • Forced degradation studies : Expose to UV light to assess photostability and track byproducts with UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.